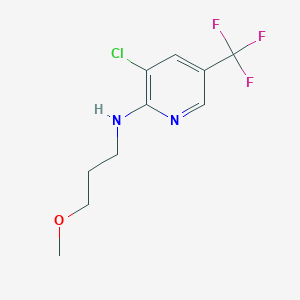

3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine

CAS No.: 338406-33-0

Cat. No.: VC4354194

Molecular Formula: C10H12ClF3N2O

Molecular Weight: 268.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338406-33-0 |

|---|---|

| Molecular Formula | C10H12ClF3N2O |

| Molecular Weight | 268.66 |

| IUPAC Name | 3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C10H12ClF3N2O/c1-17-4-2-3-15-9-8(11)5-7(6-16-9)10(12,13)14/h5-6H,2-4H2,1H3,(H,15,16) |

| Standard InChI Key | DZMVTZLUGVTJDT-UHFFFAOYSA-N |

| SMILES | COCCCNC1=C(C=C(C=N1)C(F)(F)F)Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

3-Chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine belongs to the pyridine class of heterocyclic compounds. Its IUPAC name reflects the substitution pattern: a chlorine atom at position 3, a trifluoromethyl group at position 5, and a 3-methoxypropylamine group at position 2 (Figure 1). The presence of electron-withdrawing groups (Cl and CF) and the electron-donating methoxypropylamine substituent creates a polarized electronic environment, influencing reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 268.66 g/mol | |

| CAS Number | 338406-33-0 | |

| Boiling Point (extrapolated) | ~200–220°C (similar analogs) | |

| Density (estimated) | 1.4–1.6 g/cm³ |

Synthesis and Manufacturing Processes

Catalytic Hydrogenation Route

A patent by CN111138351A describes a method for synthesizing related aminomethylpyridines using low-pressure catalytic hydrogenation. For example, 2-cyano-3-chloro-5-trifluoromethylpyridine undergoes hydrogenation in acetic acid with Raney nickel (5–20% wt/wt) at 50–120°C and 0.02–0.3 MPa pressure to yield 2-aminomethyl derivatives . Adapting this protocol, the target compound could be synthesized by substituting the cyano group with a pre-formed 3-methoxypropylamine moiety or introducing the amine via subsequent alkylation .

Table 2: Representative Reaction Conditions

| Parameter | Range | Catalyst |

|---|---|---|

| Temperature | 50–120°C | Raney Nickel |

| Pressure | 0.02–0.3 MPa | Acetic Acid |

| Catalyst Loading | 5–20% (wt/wt substrate) |

SNAr Displacement and Suzuki Coupling

The ACS publication highlights alternative routes using nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura coupling. For instance, 3-bromo-4,5-dichloropyridine undergoes SNAr displacement with amines to install substituents at the 4-position, followed by cross-coupling to introduce aryl groups . Applying this strategy, 3-chloro-5-(trifluoromethyl)pyridin-2-amine could react with 3-methoxypropyl bromide under basic conditions to form the target compound .

Physicochemical Properties

Thermal Stability and Solubility

While direct data for the compound is limited, extrapolations from analogs suggest moderate thermal stability (decomposition above 200°C) and limited water solubility due to the trifluoromethyl group. The methoxypropyl chain enhances solubility in polar organic solvents like acetonitrile or ethanol, as observed in related compounds .

Spectroscopic Characterization

-

NMR: The -NMR spectrum would show signals for the methoxypropyl chain (δ 3.3–3.5 ppm for OCH, δ 1.7–2.1 ppm for CH groups) and aromatic protons (δ 7.5–8.5 ppm).

-

MS: Expected molecular ion peak at m/z 268.66 ([M]).

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery Intermediates

Pyridine derivatives are pivotal in medicinal chemistry due to their ability to modulate pharmacokinetic properties. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the chloro substituent directs regioselective functionalization . In the ACS study, analogous compounds demonstrated inhibitory activity against CDK8/19 kinases, suggesting potential anticancer applications .

Agrochemical Development

The compound’s halogenated structure aligns with agrochemicals targeting pest enzymes. For example, chlorinated pyridines are precursors to neonicotinoid insecticides, though the methoxypropyl group may reduce mammalian toxicity compared to nitro analogues.

| Hazard | Precautionary Measure |

|---|---|

| Skin irritation | Wear nitrile gloves |

| Inhalation risk | Use fume hood |

| Environmental toxicity | Avoid aqueous discharge |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume